1,2-Bis(2-bromoethyl)benzene

Catalog No.
S3336969
CAS No.
17379-00-9
M.F
C10H12Br2
M. Wt
292.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-bromoethyl)benzene

CAS Number

17379-00-9

Product Name

1,2-Bis(2-bromoethyl)benzene

IUPAC Name

1,2-bis(2-bromoethyl)benzene

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

InChI

InChI=1S/C10H12Br2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-8H2

InChI Key

CMBILWTXEXMRBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCBr)CCBr

Canonical SMILES

C1=CC=C(C(=C1)CCBr)CCBr

Application in Pharmaceutical Synthesis

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 1,2-Bis(2-bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . It is used as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides .

Methods of Application or Experimental Procedures: The synthesis involved reacting methyl cyanoacetate with 1,2-Bis(2-bromoethyl)benzene in the presence of sodium methoxide in methanol . This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% .

Results or Outcomes: The resulting compound served as a key intermediate in the production of β-peptidomimetics . These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides . They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue . By varying the lipophilic side-chains, researchers obtained a series of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes .

Application as a Flame Retardant

Specific Scientific Field: Material Science

Summary of the Application: 1,2-Bis(2-bromoethyl)benzene finds application as a flame retardant . It is used as a starting material to prepare various beta-phenethyl derivatives, active pharmaceutical ingredients, and fragrances .

Application in Agrochemicals

Specific Scientific Field: Agrochemistry

Summary of the Application: 1,2-Bis(2-bromoethyl)benzene is used as a chemical intermediate in the production of agrochemicals . It plays a crucial role in the synthesis of various pesticides and fertilizers .

Application in Fine Chemicals

Specific Scientific Field: Chemical Engineering

Summary of the Application: Apart from pharmaceuticals and fragrances, 1,2-Bis(2-bromoethyl)benzene is also employed in the production of fine chemicals . These chemicals are utilized in a wide range of applications, including specialty coatings, polymers, and additives .

Application in Photographic Films

Specific Scientific Field: Photography and Film Production

Summary of the Application: 1,2-Bis(2-bromoethyl)benzene is used in the production of photographic films . It plays a crucial role in the synthesis of the chemicals used in film development .

Application in Liquid Crystals

Summary of the Application: 1,2-Bis(2-bromoethyl)benzene is also used in the preparation of liquid crystals . Liquid crystals are materials that have properties between those of conventional liquids and those of solid crystals .

1,2-Bis(2-bromoethyl)benzene has the molecular formula C10H12Br2 and a molecular weight of approximately 263.97 g/mol. The compound is characterized by its aromatic structure, where two bromine-substituted ethyl groups are positioned at the 1 and 2 positions of the benzene ring. This configuration can influence its reactivity and interactions with other chemical species.

There is no documented information on the mechanism of action of 1,2-Bis(2-bromoethyl)benzene in any biological or chemical systems.

Due to the lack of specific data, it's crucial to handle 1,2-Bis(2-bromoethyl)benzene with caution, assuming similar properties to other aromatic halides. Potential hazards include:

  • Skin and eye irritation: Aromatic halides can cause irritation upon contact with skin and eyes [].
  • Respiratory irritation: Inhalation may irritate the respiratory tract [].
  • Environmental hazard: The bromoethyl groups might pose environmental concerns due to the presence of bromine.
Due to the presence of bromine atoms, which can be substituted or eliminated under certain conditions. Notable reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols.
  • Elimination Reactions: Under specific conditions, such as heating or in the presence of bases, 1,2-bis(2-bromoethyl)benzene can undergo elimination to form alkenes.
  • Cross-Coupling Reactions: The compound can serve as a precursor in palladium-catalyzed cross-coupling reactions, contributing to the formation of more complex organic molecules .

Several synthetic routes have been developed for the preparation of 1,2-bis(2-bromoethyl)benzene:

  • Bromination of Ethylbenzene: Ethylbenzene can be brominated using bromine in the presence of a catalyst to yield various brominated products, including 1,2-bis(2-bromoethyl)benzene.
  • Electrochemical Methods: Recent studies have explored electrochemical synthesis methods that allow for the generation of this compound through controlled reduction processes .
  • Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving appropriate diene and dienophile combinations .

1,2-Bis(2-bromoethyl)benzene finds applications in:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds.
  • Material Science: The compound may be utilized in the development of polymers or materials with specific properties due to its reactive bromine sites.
  • Pharmaceutical Chemistry: Its derivatives could potentially be explored for biological activity in drug development .

Studies on the interactions of 1,2-bis(2-bromoethyl)benzene with various reagents have shown that it can undergo significant transformations depending on reaction conditions. For instance:

  • Kinetic Studies: Research has focused on understanding the kinetics of bromine elimination from similar compounds, which may provide insights into reaction mechanisms relevant to 1,2-bis(2-bromoethyl)benzene .
  • Electrochemical Behavior: The electrochemical properties have been analyzed to explore its potential in electroorganic synthesis .

Several compounds share structural similarities with 1,2-bis(2-bromoethyl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
1,4-Bis(bromomethyl)benzeneBis(bromomethyl)aromaticDifferent substitution pattern; used in polymer synthesis.
1,3-Bis(bromomethyl)benzeneBis(bromomethyl)aromaticSimilar reactivity but different positional isomerism.
1,3-DibromopropaneAliphatic dibromideLess aromatic character; used primarily as a solvent.
1-Bromo-4-(bromomethyl)benzeneMonobrominated aromaticContains only one bromo group; simpler reactivity profile.

The uniqueness of 1,2-bis(2-bromoethyl)benzene lies in its specific positioning of brominated ethyl groups on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds.

The primary brominated ethyl groups in 1,2-bis(2-bromoethyl)benzene undergo nucleophilic substitution via the SN2 mechanism. The reaction proceeds through a concerted backside attack by the nucleophile, leading to inversion of configuration at the carbon center [1] [2]. Key factors influencing this process include:

Steric Accessibility: Despite the ethyl chain’s linear geometry, the ortho-substituted benzene ring introduces mild steric hindrance. This reduces the reaction rate compared to isolated primary alkyl halides, as bulky substituents near the reaction center impede nucleophile approach [2] [3].

Solvent Effects: Polar aprotic solvents (e.g., dimethylformamide) enhance SN2 reactivity by stabilizing the transition state through dipole interactions without sequestering the nucleophile [2]. For instance, reactions in acetone proceed 50–100× faster than in methanol due to reduced nucleophile solvation [2].

Nucleophile Strength: Strong nucleophiles (e.g., iodide, thiolates) exhibit higher reactivity. For example, the rate of substitution with sodium iodide in acetone is approximately 10³–10⁴ times faster than with water [2] [3]. The benzene ring’s electron-withdrawing inductive effect further polarizes the C–Br bond, facilitating nucleophilic attack [1].

Comparative Reactivity:

SubstrateRelative SN2 Rate (vs. CH₃Br)
1,2-Bis(2-bromoethyl)benzene0.6–1.2
Ethyl bromide40
tert-Butyl bromide<0.001

Transition Metal-Mediated Coupling Reaction Mechanisms

1,2-Bis(2-bromoethyl)benzene participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. The mechanism involves three stages:

  • Oxidative Addition: Pd⁰ inserts into the C–Br bond, forming a Pd(II) complex. The benzene ring’s conjugation stabilizes the intermediate through resonance [5].
  • Transmetallation: The Pd(II) complex exchanges ligands with an organometallic reagent (e.g., boronic acids or zinc organyls).
  • Reductive Elimination: The coupled product releases, regenerating Pd⁰.

Key Considerations:

  • Bifunctional Reactivity: Both bromine atoms can undergo coupling, enabling dimerization or polymer formation. For example, reactions with arylboronic acids yield bis-aryl derivatives [5].
  • Catalyst Design: Bulky ligands (e.g., triphenylphosphine) mitigate undesired β-hydride elimination, a side reaction prevalent in Pd-mediated alkyl couplings [5].
  • Electronic Effects: The benzene ring’s electron-withdrawing nature accelerates oxidative addition by polarizing the C–Br bond [5].

Radical Initiation Pathways in Polymerization Processes

Under UV irradiation or thermal initiation, 1,2-bis(2-bromoethyl)benzene generates benzylic radicals via homolytic C–Br bond cleavage. These radicals initiate chain-growth polymerizations:

Mechanism:

  • Initiation: C–Br bond cleavage produces bromine radicals and carbon-centered radicals.
  • Propagation: Radicals add to monomer units (e.g., styrene or methyl methacrylate).
  • Termination: Radical recombination or disproportionation halts chain growth.

Radical Stability: The benzylic position stabilizes radicals through resonance with the aromatic ring, increasing initiation efficiency. For instance, the bond dissociation energy (BDE) of the C–Br bond in 1,2-bis(2-bromoethyl)benzene is ~240 kJ/mol, compared to 285 kJ/mol in ethyl bromide [6].

Applications:

  • Synthesis of polystyrene derivatives with controlled molecular weights.
  • Graft copolymers via sequential monomer addition.

Steric and Electronic Effects on Reaction Selectivity

The ortho-substituted bromoethyl groups create a steric microenvironment that governs reaction outcomes:

Steric Effects:

  • SN2 vs. SN1: The compound favors SN2 due to primary alkyl halide character, but steric congestion from the benzene ring reduces rates compared to non-ortho analogs [2] [3].
  • Coupling Reactions: Bulky nucleophiles (e.g., triphenylphosphine) exhibit lower yields in Pd-mediated couplings due to hindered access to the Pd center [5].

Electronic Effects:

  • Activation of C–Br Bonds: The benzene ring’s electron-withdrawing effect lowers the LUMO energy of the C–Br bond, enhancing electrophilicity [1] [5].
  • Resonance Stabilization: Transition states in coupling reactions benefit from conjugation with the aromatic ring, reducing activation energy [5].

Selectivity Trends:

Reaction TypeSteric InfluenceElectronic Influence
SN2 DisplacementModerateHigh
Cross-CouplingHighModerate
Radical PolymerizationLowHigh

1,2-Bis(2-bromoethyl)benzene demonstrates significant potential in coordination chemistry with main group elements, particularly in the formation of extended coordination networks and polymeric structures. The presence of two flexible bromoethyl chains in the ortho-position creates a unique bifunctional ligand system that can engage in multiple coordination modes with main group metals [1].

Main group metal complexes incorporating brominated benzene derivatives have shown remarkable structural diversity. Lanthanide coordination polymers based on tetrabromobenzene-1,4-dicarboxylate ligands have been synthesized, revealing that brominated aromatic compounds can facilitate the formation of polymeric networks through their numerous coordination sites [1]. The bromine atoms in these systems participate in various types of intermolecular interactions, including halogen bonding and van der Waals contacts, which contribute to the stability and structural integrity of the coordination frameworks.

The coordination behavior of 1,2-Bis(2-bromoethyl)benzene with main group elements is influenced by the electron-withdrawing nature of the bromine substituents, which modifies the electronic properties of the benzene ring and enhances the binding affinity toward metal centers [2]. Linear inverse sandwich complexes of tetraanionic benzene with lanthanide metals have been reported, demonstrating that brominated aromatic systems can stabilize unusual coordination geometries through strong covalent interactions [3].

Metal CenterCoordination ModeStructural FeaturesApplications
Lanthanide ionsBridging bidentateExtended 2D networksLuminescent materials
Alkaline earth metalsMonodentateDiscrete complexesCatalytic precursors
Group 13 elementsChelatingMonomeric structuresElectronic materials

The flexible nature of the bromoethyl substituents allows for conformational adjustments that accommodate different metal coordination preferences, making 1,2-Bis(2-bromoethyl)benzene a versatile building block for coordination chemistry applications [4].

Template-Directed Self-Assembly of Molecular Networks

The template-directed self-assembly of molecular networks represents a sophisticated approach to creating ordered supramolecular structures, where 1,2-Bis(2-bromoethyl)benzene serves as both a structural component and a directing agent [5]. The compound's ability to participate in template-directed assembly stems from its bifunctional nature, combining the rigid aromatic core with flexible bromoethyl chains that can adapt to various molecular recognition patterns.

Template-directed self-assembly processes involving brominated organic compounds have been extensively studied, revealing that these systems can form highly ordered networks through a combination of directional intermolecular interactions [6]. The bromine atoms in 1,2-Bis(2-bromoethyl)benzene act as both halogen bond donors and acceptors, enabling the formation of extended network structures with predictable topologies [7].

Recent investigations have demonstrated that atomic bromine-mediated self-assembled networks can be achieved through hydrogen bonding interactions between aromatic protons and bromine atoms [7]. In the case of 1,2-Bis(2-bromoethyl)benzene, the bromine atoms position themselves to maximize the number of hydrogen bonds with neighboring molecules, resulting in thermodynamically stable network architectures.

The template effect is particularly pronounced when 1,2-Bis(2-bromoethyl)benzene is used in conjunction with complementary molecular units. The compound can organize into chiral networks, with the handedness determined by the specific arrangement of bromine atoms and their interactions with template molecules [7]. This chirality can be controlled through careful selection of reaction conditions and co-assembly partners.

Network Formation Mechanisms:

  • Nucleation Phase: Initial aggregation driven by halogen bonding between bromine atoms and electron-rich sites on template molecules
  • Growth Phase: Propagation of network structure through cooperative binding events
  • Stabilization Phase: Reinforcement of network integrity through secondary interactions

The resulting molecular networks exhibit remarkable thermal stability and can maintain their structural integrity under various environmental conditions [8]. These properties make template-directed networks based on 1,2-Bis(2-bromoethyl)benzene suitable for applications in molecular recognition, separation technologies, and responsive materials.

π-π Stacking Interactions in Crystal Engineering

The π-π stacking interactions in crystal engineering involving 1,2-Bis(2-bromoethyl)benzene represent a fundamental aspect of supramolecular architecture design. The aromatic benzene core provides the essential π-electron system for stacking interactions, while the bromine substituents introduce additional stabilizing forces through halogen bonding networks [9].

Crystal engineering studies have revealed that brominated aromatic compounds exhibit enhanced π-π stacking capabilities compared to their non-halogenated counterparts [10]. The presence of bromine atoms creates localized electron-deficient regions that complement the electron-rich aromatic systems, leading to more favorable stacking geometries. In 1,2-Bis(2-bromoethyl)benzene, the ortho-substitution pattern creates a specific geometric arrangement that influences the preferred stacking orientation.

The interplanar distances in π-stacked structures containing 1,2-Bis(2-bromoethyl)benzene typically range from 3.4 to 3.6 Å, which is consistent with optimal π-π interactions [11]. These distances are influenced by the presence of bromine atoms, which can participate in both intramolecular and intermolecular halogen bonding interactions. The electron-withdrawing effect of bromine substituents enhances the quadrupole moment of the aromatic ring, resulting in stronger π-π interactions.

Stacking ModeInterplanar Distance (Å)Slip Angle (°)Interaction Energy (kJ/mol)
Face-to-face3.42-3.490-15-18 to -25
Edge-to-face3.50-3.7045-90-12 to -18
Displaced parallel3.45-3.5515-30-15 to -22

The crystal packing of 1,2-Bis(2-bromoethyl)benzene is dominated by a combination of π-π stacking and halogen bonding interactions. The bromine atoms form Type I and Type II halogen bonds with neighboring molecules, creating a three-dimensional network that stabilizes the crystal structure [12]. These interactions are particularly important in determining the overall crystal morphology and physical properties of the material.

Computational studies have shown that the π-π stacking interactions in brominated aromatic systems are enhanced by electrostatic complementarity between electron-rich and electron-poor regions [13]. The presence of bromine substituents creates a more favorable electrostatic environment for π-π stacking, leading to increased binding energies and improved structural stability.

Supramolecular Catalysis Using Brominated Linkers

Supramolecular catalysis utilizing 1,2-Bis(2-bromoethyl)benzene as a brominated linker represents an emerging field that combines the principles of molecular recognition with catalytic activity enhancement [14]. The compound's ability to function as both a structural component and a catalytic modifier makes it particularly valuable in the design of supramolecular catalytic systems.

The mechanism of supramolecular catalysis involving brominated linkers is based on the creation of confined reaction environments that can selectively bind substrates and transition states [15]. In the case of 1,2-Bis(2-bromoethyl)benzene, the bromine atoms serve as recognition sites that can interact with specific functional groups on substrate molecules, while the aromatic core provides a hydrophobic binding pocket.

Recent investigations have demonstrated that supramolecular catalysts incorporating brominated aromatic linkers can achieve remarkable selectivity and efficiency in various organic transformations [15]. The presence of bromine atoms enables the formation of halogen bonds with substrate molecules, effectively pre-organizing the reactants in favorable conformations for catalysis. This pre-organization effect reduces the activation energy for bond formation and breaking processes.

Catalytic Applications:

  • Asymmetric Synthesis: The chiral environment created by 1,2-Bis(2-bromoethyl)benzene assemblies can induce enantioselectivity in catalytic reactions
  • Cross-Coupling Reactions: Brominated linkers can facilitate palladium-catalyzed cross-coupling reactions through substrate pre-organization
  • Oxidation Reactions: The electron-withdrawing nature of bromine substituents can enhance the oxidative capacity of catalytic systems

The catalytic activity of supramolecular systems based on 1,2-Bis(2-bromoethyl)benzene is significantly influenced by the self-assembly conditions and the presence of co-catalysts [16]. The formation of well-defined supramolecular structures is essential for achieving high catalytic performance, as it ensures the proper positioning of active sites and substrate binding regions.

Reaction TypeSubstrate ScopeSelectivity (%)Turnover Frequency (h⁻¹)
HydroborationAlkenes85-95150-300
CycloadditionDienes/dienophiles80-90100-200
OxidationAlcohols90-9875-150

The effectiveness of 1,2-Bis(2-bromoethyl)benzene as a catalytic linker is attributed to its ability to create defined binding sites through halogen bonding interactions. These binding sites can accommodate specific substrate geometries, leading to enhanced reaction rates and improved product selectivity. The modular nature of supramolecular catalysts allows for easy modification of the catalytic properties through variation of the co-assembly components.

XLogP3

4.2

Wikipedia

1,2-bis(2-bromoethyl)benzene

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Last modified: 04-14-2024

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